2,3,5,6-tetrafluoro-4-methoxy-N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5,6-tetrafluoro-4-methoxy-N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]benzamide is a synthetic organic compound belonging to the class of benzoic acid derivatives It is characterized by the presence of multiple fluorine atoms, a methoxy group, and a benzotriazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-tetrafluoro-4-methoxy-N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]benzamide typically involves multiple steps. One common approach is the reaction of 2,3,5,6-tetrafluoro-4-methoxybenzoic acid with 2-(4-methylphenyl)-2H-benzotriazole-5-amine in the presence of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and scale-up techniques, would apply to its large-scale production.
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-tetrafluoro-4-methoxy-N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to different functionalized derivatives.
Scientific Research Applications
2,3,5,6-tetrafluoro-4-methoxy-N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Industry: Utilized in the development of advanced materials and coatings due to its fluorinated structure.
Mechanism of Action
The mechanism of action of 2,3,5,6-tetrafluoro-4-methoxy-N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]benzamide involves its interaction with specific molecular targets. For instance, it may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular pathways and targets are still under investigation, but its fluorinated structure and benzotriazole moiety suggest potential interactions with hydrophobic and aromatic regions of biomolecules .
Comparison with Similar Compounds
Similar Compounds
- 2,3,5,6-tetrafluoro-4-methoxybenzamide
- 2,3,5,6-tetrafluoro-4-methoxyphenylboronic acid
- 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol
Uniqueness
2,3,5,6-tetrafluoro-4-methoxy-N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]benzamide is unique due to the presence of both a benzotriazole moiety and multiple fluorine atoms. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H14F4N4O2 |
---|---|
Molecular Weight |
430.4 g/mol |
IUPAC Name |
2,3,5,6-tetrafluoro-4-methoxy-N-[2-(4-methylphenyl)benzotriazol-5-yl]benzamide |
InChI |
InChI=1S/C21H14F4N4O2/c1-10-3-6-12(7-4-10)29-27-13-8-5-11(9-14(13)28-29)26-21(30)15-16(22)18(24)20(31-2)19(25)17(15)23/h3-9H,1-2H3,(H,26,30) |
InChI Key |
KSLXCTQDLHJPNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=C(C(=C(C(=C4F)F)OC)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.